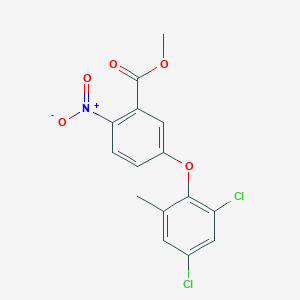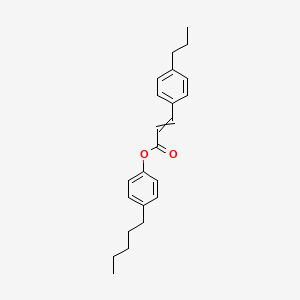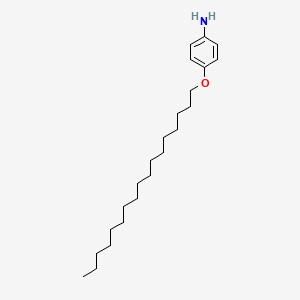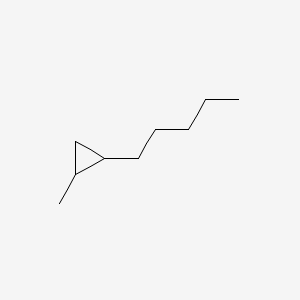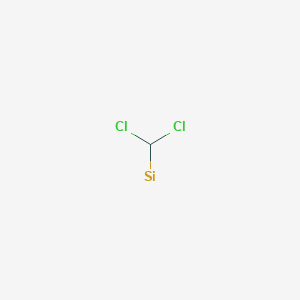
Silyldichloromethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silyldichloromethane is an organosilicon compound with the chemical formula ( \text{R}_3\text{SiCH}_2\text{Cl}_2 ), where ( \text{R} ) represents an alkyl or aryl group. This compound is a versatile reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. It is known for its reactivity and utility in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Silyldichloromethane can be synthesized through several methods. One common approach involves the reaction of dichloromethane with a silylating agent such as trimethylsilyl chloride in the presence of a base like triethylamine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.
Industrial Production Methods
In industrial settings, this compound is often produced via the Müller-Rochow process, which involves the direct reaction of silicon with methyl chloride in the presence of a copper catalyst. This method allows for the large-scale production of various organosilicon compounds, including this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Silyldichloromethane undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: this compound can be reduced to form silylmethane derivatives.
Oxidation Reactions: It can be oxidized to form silyl alcohols or other oxygen-containing compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium alkoxides or amines, typically under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products
The major products formed from these reactions include silyl ethers, silyl amines, and silyl alcohols, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Silyldichloromethane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organosilicon compounds, which are important in materials science and catalysis.
Biology: this compound derivatives are used in the modification of biomolecules for improved stability and functionality.
Medicine: It is employed in the development of silicon-based drugs and drug delivery systems.
Mécanisme D'action
The mechanism of action of silyldichloromethane involves the formation of a reactive intermediate, typically a silyl cation, which can then undergo various transformations. The molecular targets and pathways involved depend on the specific reaction and conditions. For example, in nucleophilic substitution reactions, the silyl cation reacts with nucleophiles to form new carbon-silicon bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl Chloride: Similar in reactivity but lacks the dichloromethane moiety.
Dimethylsilyl Dichloride: Similar structure but with two methyl groups instead of one.
Phenylsilyl Dichloride: Contains a phenyl group instead of an alkyl group.
Uniqueness
Silyldichloromethane is unique due to its combination of a silyl group and dichloromethane, which provides distinct reactivity and versatility in organic synthesis. Its ability to form stable carbon-silicon bonds makes it particularly valuable in the development of new materials and chemical processes .
Propriétés
Formule moléculaire |
CHCl2Si |
|---|---|
Poids moléculaire |
112.01 g/mol |
InChI |
InChI=1S/CHCl2Si/c2-1(3)4/h1H |
Clé InChI |
PHPGVAUWJURZEP-UHFFFAOYSA-N |
SMILES canonique |
C([Si])(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



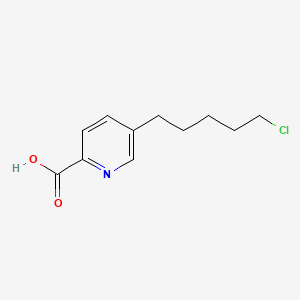
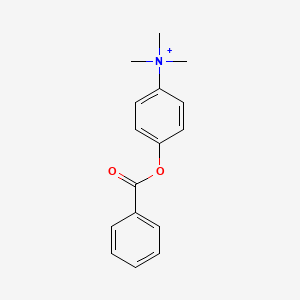
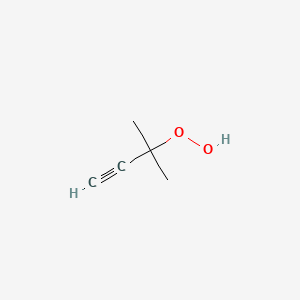


![2,2'-[(1,2-Dioxoethane-1,2-diyl)bis(oxy)]bis(3,5,6-trichlorobenzoic acid)](/img/structure/B14665894.png)
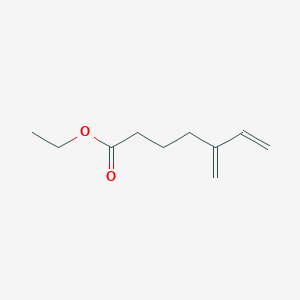
![1H-imidazo[4,5-f][2,1,3]benzoxadiazole](/img/structure/B14665902.png)
![1-[2-(Acetyloxy)cyclopentyl]ethyl acetate](/img/structure/B14665904.png)
